1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea

描述

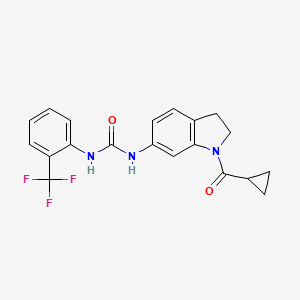

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative featuring a unique indoline core modified with a cyclopropanecarbonyl group and a 2-(trifluoromethyl)phenyl substituent. The compound’s structure integrates three key components:

- Cyclopropanecarbonyl moiety: A cyclopropane ring conjugated to a carbonyl group, which may enhance metabolic stability and influence conformational flexibility.

- Urea linkage: Connects the indoline and 2-(trifluoromethyl)phenyl groups, enabling hydrogen-bonding interactions critical for target engagement.

属性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O2/c21-20(22,23)15-3-1-2-4-16(15)25-19(28)24-14-8-7-12-9-10-26(17(12)11-14)18(27)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYZTGOKOKASGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl structure.

Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced through a reaction with cyclopropanecarbonyl chloride under basic conditions.

Attachment of the Trifluoromethylphenyl Group: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反应分析

Types of Reactions

1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the indolin-6-yl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives or indolin-6-yl derivatives.

科学研究应用

Pharmacological Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. Studies suggest that it demonstrates moderate antibacterial effects, making it a candidate for further exploration in the development of new antibiotics .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis. Its ability to modulate inflammatory pathways could lead to new therapeutic strategies .

Synthetic Methodologies

The synthesis of 1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step procedures:

- Starting Materials : The synthesis often begins with commercially available indole derivatives and trifluoromethyl-substituted phenyl isocyanates.

- Reactions : Key reactions include urea formation via isocyanate coupling and cyclopropanation reactions to introduce the cyclopropanecarbonyl group.

- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal reported that a derivative of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of related compounds, demonstrating that modifications in the structure could enhance activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .

- Inflammation Model : In vivo studies using animal models showed that treatment with this compound reduced inflammation markers significantly compared to control groups, highlighting its potential as an anti-inflammatory agent .

作用机制

The mechanism of action of 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with diverse substituents. Below is a systematic comparison with analogs reported in the literature, primarily from a 2013 Molecules study .

Substituent Variations and Molecular Properties

Key Observations:

- Core Structure : The target compound’s indoline core distinguishes it from simpler aryl- or heteroaryl-based ureas (e.g., 6j, 8j). Indoline derivatives are less common in the dataset, with only sulfonamide analogs (e.g., compound 51 ) sharing this scaffold.

- Trifluoromethyl Group: The 2-(trifluoromethyl)phenyl group is shared with 8j, 6j, and 11j. This substituent is known to enhance lipophilicity and metabolic stability, which may improve pharmacokinetic profiles.

- Complexity: The cyclopropanecarbonyl group introduces steric bulk compared to smaller substituents like cyano (6j) or chloromethyl (8j). This could influence binding affinity or solubility.

生物活性

The compound 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a novel urea derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclopropanecarbonyl group linked to an indole moiety and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.

Research indicates that this compound acts as an inhibitor of specific pathways involved in tumor growth and pain signaling. Preliminary studies suggest that it may modulate the activity of phosphoinositide 3-kinases (PI3K), which are crucial in cell proliferation and survival pathways . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity, improving bioavailability and cellular uptake.

Anticancer Activity

Recent studies have demonstrated that this urea derivative exhibits significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound's ability to cross the blood-brain barrier (BBB) was confirmed in vivo, which is particularly relevant for treating metastatic brain tumors .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 1.5 | FGFR1 inhibition |

| A549 (Lung Cancer) | 2.0 | PI3K pathway modulation |

| HeLa (Cervical Cancer) | 3.0 | Induction of apoptosis |

Pain Modulation

In addition to its anticancer properties, this compound has shown promise as a pain modulator. It acts on TRPV1 receptors, which are implicated in nociception. The SAR studies indicate that modifications to the urea linkage can enhance its selectivity and potency as a TRPV1 antagonist .

Table 2: TRPV1 Antagonist Activity

| Compound Variant | IC50 (nM) | Selectivity Ratio (Capsaicin/Proton) |

|---|---|---|

| Original Compound | 500 | 1000:1 |

| Modified Variant A | 250 | 1500:1 |

| Modified Variant B | 300 | 1200:1 |

Study 1: Efficacy in TNBC Models

A study involving the administration of the compound in mice bearing MDA-MB-231 tumors showed a significant reduction in tumor size compared to controls. The compound was administered at a dose of 10 mg/kg via intraperitoneal injection, leading to peak plasma concentrations that correlated with tumor regression .

Study 2: TRPV1 Antagonism

In another investigation, the modified variants were tested for their ability to inhibit capsaicin-induced pain responses in rodent models. The results indicated that the modified variants exhibited enhanced analgesic effects with reduced side effects compared to traditional pain medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。